Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate is an organic compound with the molecular formula C13H16BrNO2Si. It features a benzene ring substituted with a bromo group, an amino group, and a trimethylsilyl ethynyl group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is characterized by its moderate solubility in organic solvents and its potential reactivity due to the ethynyl and amino functionalities .
These reactions enhance the versatility of Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate in synthetic organic chemistry .
Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate can be synthesized through several methods:
These synthetic routes allow for the efficient production of Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate while providing opportunities for further functionalization .
Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate has potential applications in:
While specific interaction studies on Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate are scarce, compounds with similar structures typically undergo interactions with proteins and enzymes due to their functional groups. These interactions can influence biological pathways and may lead to therapeutic effects or toxicity. Further studies are necessary to elucidate its specific interactions within biological systems .
Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate shares structural similarities with several related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-5-bromo benzoate | C10H10BrNO2 | Lacks ethynyl functionality |
| Methyl 3-amino-4-(trimethylsilyl)ethynyl benzoate | C13H17NO2Si | Different substitution pattern |
| Methyl 4-amino benzoate | C9H11NO2 | Simpler structure without halogen |
The uniqueness of Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate lies in its combination of a bromo group, an amino group, and a trimethylsilyl ethynyl group on a benzoate framework. This specific arrangement allows for diverse reactivity patterns not found in simpler analogs, making it particularly valuable in synthetic organic chemistry and potential pharmaceutical applications .